
Copper;thorium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper and thorium form a unique intermetallic compound that combines the properties of both elements Copper is a highly conductive metal known for its electrical and thermal properties, while thorium is a radioactive actinide with applications in nuclear energy
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of copper-thorium compounds typically involves high-temperature synthesis methods. One common approach is the co-precipitation of copper and thorium hydroxides, followed by calcination under controlled conditions. This method ensures the formation of a solid solution with the desired stoichiometry .
Industrial Production Methods
Industrial production of copper-thorium compounds may involve advanced techniques such as chemical vapor deposition (CVD) or physical vapor deposition (PVD). These methods allow for precise control over the composition and structure of the resulting compound, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Copper-thorium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. The most common oxidation state for thorium in these compounds is +4, represented in compounds such as thorium dioxide (ThO₂) and thorium tetrafluoride (ThF₄) .
Common Reagents and Conditions
Reactions involving copper-thorium compounds often require specific reagents and conditions. For example, oxidation reactions may involve exposure to oxygen or halogens at elevated temperatures. Reduction reactions might use hydrogen or other reducing agents under controlled atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of copper-thorium compounds can produce thorium oxides and copper oxides, while reduction reactions may yield metallic thorium and copper .
Applications De Recherche Scientifique
Copper-thorium compounds have a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of copper-thorium compounds involves several pathways:
Oxidative Stress: Copper ions can generate reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Apoptosis Induction: Copper-thorium compounds can induce apoptosis in cancer cells through various signaling pathways.
Membrane Disruption: The interaction of copper ions with cellular membranes can lead to membrane disruption and cell death.
Comparaison Avec Des Composés Similaires
Copper-thorium compounds can be compared with other intermetallic compounds such as copper-uranium and copper-plutonium:
Copper-Uranium:
Copper-Plutonium:
Conclusion
Copper-thorium compounds represent a fascinating area of study with potential applications in various scientific and industrial fields. Their unique properties, derived from the combination of copper and thorium, make them valuable for research and practical applications.
Propriétés
Numéro CAS |
90981-96-7 |
|---|---|
Formule moléculaire |
Cu5Th |
Poids moléculaire |
549.77 g/mol |
Nom IUPAC |
copper;thorium |
InChI |
InChI=1S/5Cu.Th |
Clé InChI |
VZCKUJBVHXAVRH-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Cu].[Cu].[Cu].[Cu].[Th] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




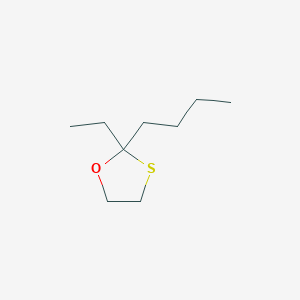
![1,1'-Methylenebis[2-(tridecyloxy)benzene]](/img/structure/B14368881.png)
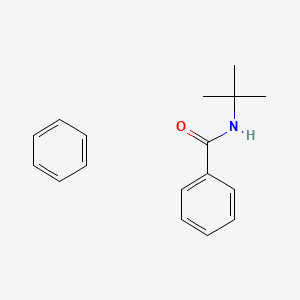
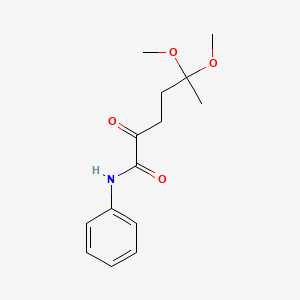
![1-Chloro-2-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14368898.png)
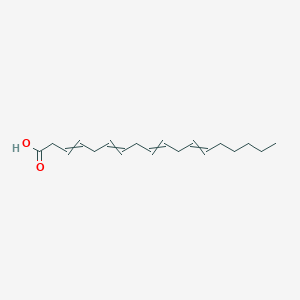
![3-Oxa-1-azatricyclo[5.2.0.0~2,4~]nonane](/img/structure/B14368908.png)
![1-Methyl-1,6-diazabicyclo[4.4.1]undecan-1-ium](/img/structure/B14368916.png)
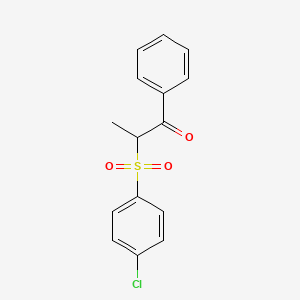

![N-methyl-N-[4-(phenylsulfanylmethyl)phenyl]formamide](/img/structure/B14368924.png)
![1-[4-(3-Bromo-2-methylpropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14368926.png)
